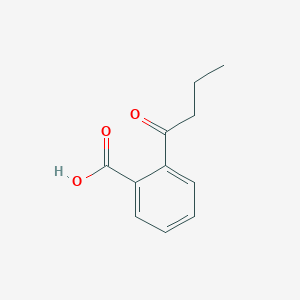

2-Butanoylbenzoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-butanoylbenzoic acid typically involves the Friedel-Crafts acylation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 2-Butanoylbenzoic acid undergoes various chemical reactions, including:

Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Alcohols.

Substitution: Nitro, sulfonyl, or halogenated benzoic acid derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of 2-butanoylbenzoic acid exhibit significant antimicrobial activity. A study involving Schiff bases derived from 2-benzoylbenzoic acid demonstrated notable antibacterial effects against Gram-positive bacteria like Bacillus subtilis and antifungal properties against pathogens such as Candida albicans . The structure-activity relationship (SAR) established in these studies helps in the design of new antimicrobial agents.

Cytotoxicity and Cancer Research

The cytotoxic potential of this compound derivatives has been investigated in various cancer cell lines. For instance, research has shown that certain benzoxazole derivatives, which include this compound, exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity suggests potential for further development as anticancer agents .

Case Study: Anticancer Activity

A comprehensive study on benzoxazole derivatives highlighted their efficacy against multiple cancer types, including breast and lung cancers. The findings indicated that some compounds demonstrated significantly lower toxicity to normal cells compared to cancer cells, indicating a promising therapeutic window .

Organic Synthesis

Photolabile Protecting Group

this compound serves as an effective photolabile protecting group for alcohols and thiols in organic synthesis. Its ability to release protected functional groups upon irradiation makes it valuable in complex organic reactions where selective deprotection is required .

Synthetic Pathways

The compound can be synthesized through various methods, including the reaction of benzoic acid derivatives with butanoyl chloride under acidic conditions. This synthetic versatility allows chemists to explore its use in creating more complex molecular architectures.

Material Science

Polymer Chemistry

In material science, this compound is utilized in the synthesis of polymers with specific end-group functionalities. Its incorporation into polymer chains can enhance properties such as thermal stability and mechanical strength .

Case Study: Polymer Characterization

Research has shown that polymers containing this compound exhibit improved characteristics when analyzed through ion mobility mass spectrometry (IMMS), revealing significant contributions from the end-groups to the overall polymer behavior .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 2-butanoylbenzoic acid involves its interaction with specific molecular targets and pathways. In the context of its use as an impurity in butylphthalide, it may influence the pharmacokinetics and pharmacodynamics of the drug. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cerebral ischemia .

Comparación Con Compuestos Similares

Benzoic acid: A simple aromatic carboxylic acid used as a food preservative and in the synthesis of various chemicals.

2-Benzoylbenzoic acid: Another derivative of benzoic acid with similar chemical properties but different applications.

Butylphthalide: An anti-cerebral-ischemia drug that contains 2-butanoylbenzoic acid as an impurity.

Uniqueness: this compound is unique due to its specific structure and its role as an impurity in butylphthalide. Its presence can affect the purity and efficacy of pharmaceutical products, making it an important compound for quality control and drug synthesis .

Actividad Biológica

2-Butanoylbenzoic acid, a derivative of benzoic acid, has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies, data tables, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a butanoyl group attached to the benzoic acid moiety. Its chemical formula is , and it possesses both hydrophobic and hydrophilic properties, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, a study focusing on benzyl and benzoyl benzoic acid derivatives demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Streptococcus pneumoniae . The study showed that modifications to the benzoic acid structure significantly enhanced antimicrobial efficacy, suggesting that this compound may exhibit similar potential.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | S. pneumoniae | 18 |

| 5-Trifluoromethyl-2-benzoyl | S. aureus | 22 |

| 5-Nitro-2-benzoyl | S. pneumoniae | 20 |

The results indicate that electron-withdrawing groups enhance antimicrobial activity, which is crucial for the design of more effective derivatives.

Cytotoxicity Studies

Cytotoxicity assessments have also been conducted on compounds derived from this compound. A notable study investigated the cytotoxic effects of metal complexes derived from Schiff bases formed with 2-benzoylbenzoic acid. The cobalt(II) complex exhibited an LC50 value of , indicating significant cytotoxic potential . This suggests that derivatives of this compound could be explored further for their anticancer properties.

Table 2: Cytotoxicity of Metal Complexes Derived from this compound

| Complex | LC50 Value (µg/ml) | Mechanism of Action |

|---|---|---|

| Co(II) Complex | 181.72 | Induction of apoptosis |

| Ni(II) Complex | 250.00 | Cell cycle arrest |

| Mn(II) Complex | 300.00 | Reactive oxygen species (ROS) |

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with bacterial RNA polymerase, inhibiting transcription and subsequent bacterial growth . The binding affinity between the compound and the target protein can be influenced by structural modifications, which can enhance or reduce activity based on electronic properties.

Case Studies

- Antimicrobial Efficacy : In a comparative study involving various benzoic acid derivatives, it was found that substituents significantly impacted the antimicrobial efficacy against pathogens listed by WHO as priority targets for new antibiotics. The study concluded that compounds with specific electronic characteristics could serve as lead candidates for antibiotic development .

- Cytotoxic Potential : Another investigation into the cytotoxic effects revealed that metal complexes derived from this compound exhibited varying degrees of toxicity against cancer cell lines, with implications for therapeutic applications in oncology .

Propiedades

IUPAC Name |

2-butanoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-5-10(12)8-6-3-4-7-9(8)11(13)14/h3-4,6-7H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUHAUVCDQLYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613079 | |

| Record name | 2-Butanoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19666-03-6 | |

| Record name | 2-Butanoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.